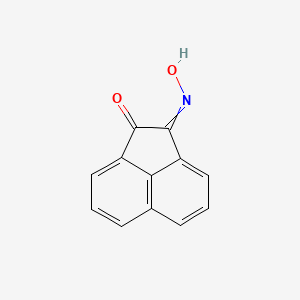
2-Hydroxyiminoacenaphthylen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyiminoacenaphthylen-1-one is a useful research compound. Its molecular formula is C12H7NO2 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
1. Synthesis of Dyes and Pigments
- Hydrazone Formation : The compound can react with hydrazines to produce deeply colored hydrazones, which are classified as azacyanine-type polymethine dyes. These dyes are notable for their vibrant colors and are used in various applications including textiles and biological staining .
- Condensation Reactions : 2-Hydroxyiminoacenaphthylen-1-one can participate in condensation reactions with aldehydes to form imidazoles and other heterocycles, expanding its utility in synthesizing complex organic molecules .
2. Pharmaceutical Applications
- Anticancer Activity : Research has indicated that derivatives of acenaphthenequinone exhibit cytotoxic effects against cancer cell lines. The introduction of the hydroxyimino group enhances the biological activity of these compounds, making them potential candidates for anticancer drug development .
- Anti-inflammatory Properties : Compounds derived from this compound have been investigated for their anti-inflammatory effects, contributing to pain management therapies .
Case Study 1: Synthesis of Polymethine Dyes
A study demonstrated the reaction of this compound with malononitrile, resulting in a series of polymethine dyes. The resulting compounds exhibited strong absorption in the visible spectrum, making them suitable for use in dyeing applications. The synthesis involved careful control of reaction conditions to optimize yield and color intensity .
Case Study 2: Anticancer Activity Assessment
In a pharmacological study, derivatives of this compound were tested against various cancer cell lines. The results showed that certain derivatives inhibited cell proliferation significantly compared to controls. This highlights the potential of these compounds as lead structures for developing new anticancer agents .
Data Table: Summary of Applications
Propiedades
Número CAS |
33489-49-5 |
|---|---|
Fórmula molecular |
C12H7NO2 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2-hydroxyiminoacenaphthylen-1-one |
InChI |
InChI=1S/C12H7NO2/c14-12-9-6-2-4-7-3-1-5-8(10(7)9)11(12)13-15/h1-6,15H |
Clave InChI |
CALLKFAYYAULSN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2 |
SMILES canónico |
C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















